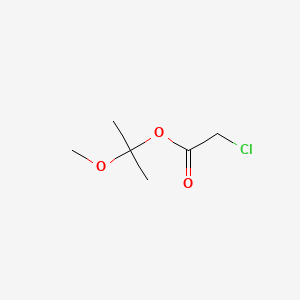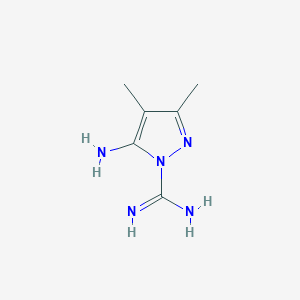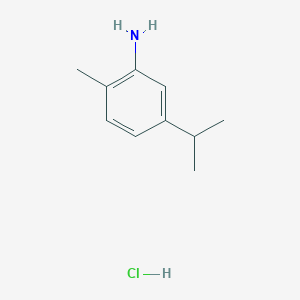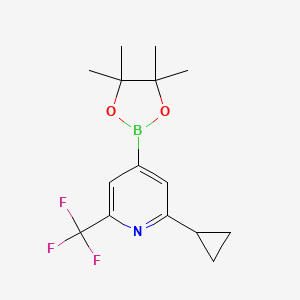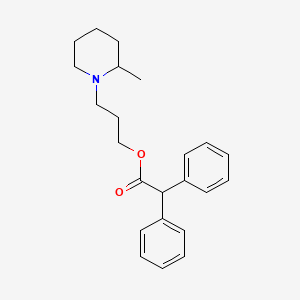
3-(2'-Methylpiperidino)propyl diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2’-Methylpiperidino)propyl diphenylacetate is a chemical compound with the molecular formula C23H29NO2. It consists of 29 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as esters and tertiary amines .
Vorbereitungsmethoden
The synthesis of 3-(2’-Methylpiperidino)propyl diphenylacetate involves several steps. One common method includes the esterification of diphenylacetic acid with 3-(2’-methylpiperidino)propanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
3-(2’-Methylpiperidino)propyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2’-Methylpiperidino)propyl diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Wirkmechanismus
The mechanism of action of 3-(2’-Methylpiperidino)propyl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(2’-Methylpiperidino)propyl diphenylacetate can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
63905-82-8 |
|---|---|
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-19-11-8-9-16-24(19)17-10-18-26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-7,12-15,19,22H,8-11,16-18H2,1H3 |
InChI-Schlüssel |
RJUUDPCLWNXKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


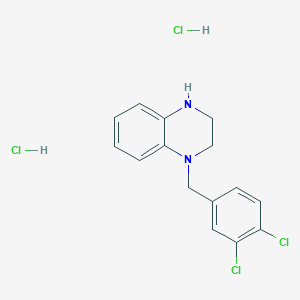
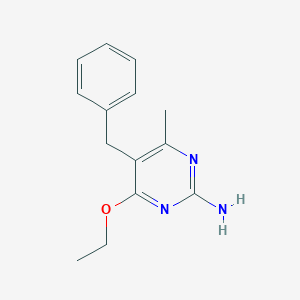

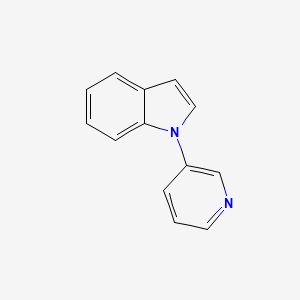
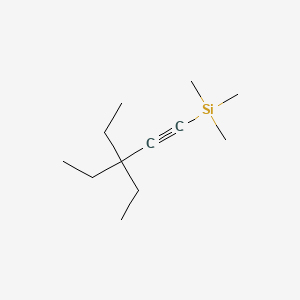
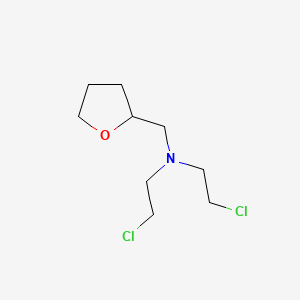
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
